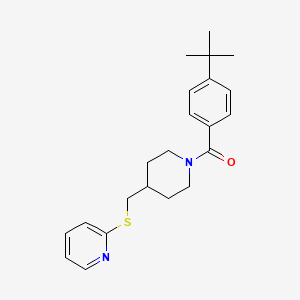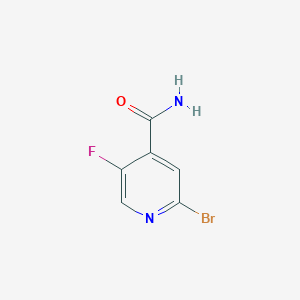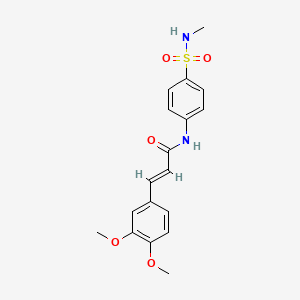![molecular formula C15H14N2O5 B2844993 N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2034254-82-3](/img/structure/B2844993.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound characterized by the presence of bifuran and acetamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:
Formation of the bifuran scaffold: : Starting from furfural, a multi-step synthesis including aldehyde condensation, cyclization, and oxidation is employed to generate the [2,3'-bifuran] moiety.
Acetamide linkage formation: : The acetamide group is introduced via an acylation reaction, using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Coupling with pyrrolidine derivative: : The final step involves coupling the bifuran derivative with a pyrrolidine-2,5-dione moiety under amide bond-forming conditions, often using carbodiimide-based coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound generally follows a similar synthetic route, albeit optimized for scalability and cost-effectiveness. Catalysts and automated reaction systems are employed to enhance yield and purity.
化学反応の分析
Types of Reactions
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide undergoes several types of chemical reactions:
Oxidation: : The bifuran moiety can be oxidized to generate quinone-like structures.
Reduction: : Reduction of the bifuran moiety typically leads to dihydrofuran derivatives.
Substitution: : The acetamide group can be involved in nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as KMnO4, H2O2, or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: : Nucleophiles like amines or alcohols under basic conditions, often using a catalytic amount of a base such as NaH or K2CO3.
Major Products Formed
Oxidation products: : Bifuran-quinone derivatives.
Reduction products: : Dihydro-bifuran derivatives.
Substitution products: : N-substituted acetamide derivatives.
科学的研究の応用
Chemistry
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is utilized as a building block in organic synthesis due to its unique bifuran and acetamide functionalities. It serves as a precursor for the synthesis of more complex heterocyclic compounds and polymers.
Biology
In biological research, this compound has been studied for its potential as an inhibitor of specific enzymes and proteins. Its bifuran moiety is thought to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
Pharmacologically, this compound has been investigated for its antimicrobial and anticancer properties. Its ability to disrupt cellular processes in pathogens and cancer cells highlights its therapeutic potential.
Industry
In the industrial sector, this compound is employed in the manufacture of specialty chemicals and materials, including high-performance polymers and coatings.
作用機序
N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects through several mechanisms:
Enzyme Inhibition: : It binds to active sites of enzymes, inhibiting their activity. This has been observed in various enzymes involved in metabolic pathways.
Interaction with Biomolecules: : The bifuran moiety interacts with nucleic acids and proteins, disrupting their normal function.
Cellular Pathways: : It can interfere with cellular signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N-(3-furylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
N-(2-furylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
Compared to similar compounds, N-([2,3'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide stands out due to its bifuran configuration, which provides unique reactivity and interaction profiles. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-1-2-12(22-11)10-5-6-21-9-10/h1-2,5-6,9H,3-4,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULDHVRVSCTEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)

![3-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]AZETIDINE](/img/structure/B2844913.png)
![2-{[1-(6-Phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2844914.png)

![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2844919.png)
![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)



![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)


![5-(benzo[d][1,3]dioxol-5-ylamino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2844933.png)
